4-Isopropoxy-3-methylphenylboronic acid
CAS No.: 850568-09-1
Cat. No.: VC2276393
Molecular Formula: C10H15BO3
Molecular Weight: 194.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 850568-09-1 |
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Molecular Formula | C10H15BO3 |
Molecular Weight | 194.04 g/mol |
IUPAC Name | (3-methyl-4-propan-2-yloxyphenyl)boronic acid |
Standard InChI | InChI=1S/C10H15BO3/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7,12-13H,1-3H3 |
Standard InChI Key | XRGBZDZYYQVOJZ-UHFFFAOYSA-N |
SMILES | B(C1=CC(=C(C=C1)OC(C)C)C)(O)O |
Canonical SMILES | B(C1=CC(=C(C=C1)OC(C)C)C)(O)O |
Introduction
Chemical Structure and Properties
4-Isopropoxy-3-methylphenylboronic acid features a phenyl ring with an isopropoxy group at the para (4) position, a methyl group at the meta (3) position, and a boronic acid group (-B(OH)₂) attached directly to the phenyl ring. This particular substitution pattern contributes to its unique physicochemical properties.
For comparison, the structurally related compound 4-Isopropoxy-3-methoxyphenylboronic acid (CAS#: 875654-33-4) has a molecular weight of 210.035 g/mol, a density of approximately 1.1±0.1 g/cm³, and a boiling point of 352.7±52.0 °C at 760 mmHg . Given the structural similarity (differing only in having a methyl group instead of a methoxy group), 4-Isopropoxy-3-methylphenylboronic acid would likely have somewhat comparable physical properties.
Physical Properties Comparison Table
Property | 4-Isopropoxy-3-methoxyphenylboronic acid | 4-Isopropoxy-3-methylphenylboronic acid (estimated) |
---|---|---|
Molecular Formula | C₁₀H₁₅BO₄ | C₁₀H₁₅BO₃ |
Density | 1.1±0.1 g/cm³ | Likely similar range |
Boiling Point | 352.7±52.0 °C at 760 mmHg | Expected to be in similar range |
Flash Point | 167.1±30.7 °C | Expected to be comparable |
LogP | 2.20 | Likely slightly higher due to methyl vs. methoxy |
The boronic acid functional group (-B(OH)₂) serves as a key reactive site in this molecule, able to act as a Lewis acid due to the vacant p-orbital on the boron atom. This characteristic is crucial for its applications, particularly in coupling reactions .
Synthesis Methods
Common Synthetic Routes
The synthesis of arylboronic acids like 4-Isopropoxy-3-methylphenylboronic acid typically follows several established routes. Drawing from methods used for similar compounds, the synthesis would likely involve:
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Starting with an appropriate precursor (e.g., 3-methylphenol)
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Introducing the isopropoxy group at the 4-position through alkylation
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Installing the boronic acid group through metal-halogen exchange or direct borylation
For similar compounds such as 3-Bromo-2-isopropoxy-5-methylphenylboronic acid, synthesis typically involves:
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Bromination of the starting material using brominating agents
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Boronic acid formation using boron reagents such as bis(pinacolato)diboron with a palladium catalyst
Industrial Production Methods
Industrial production of boronic acid derivatives typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Synthesis Conditions Table
Synthetic Step | Reagents | Conditions | Expected Yield |
---|---|---|---|
Isopropoxy installation | Isopropyl bromide, K₂CO₃ | DMF, 80°C, 12h | 75-85% |
Bromination (if needed) | NBS, AIBN | CCl₄, 70-80°C | 80-90% |
Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl₂ | KOAc, dioxane, 80°C | 65-75% |
Hydrolysis | NaOH | THF/H₂O, rt | 90-95% |
Applications
Boronic acid derivatives like 4-Isopropoxy-3-methylphenylboronic acid have numerous applications in synthetic organic chemistry and beyond.
Role in Organic Synthesis
The primary application of arylboronic acids is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This Nobel Prize-winning reaction allows the formation of carbon-carbon bonds between aryl halides and boronic acids, catalyzed by palladium compounds.
The unique substitution pattern of 4-Isopropoxy-3-methylphenylboronic acid makes it a valuable building block for:
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Synthesis of complex organic molecules
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Preparation of pharmaceutical intermediates
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Development of specialty chemicals and materials
Medicinal Chemistry Applications
Boronic acid derivatives have gained attention in medicinal chemistry due to their potential biological activities. The unique structure of 4-Isopropoxy-3-methylphenylboronic acid, with its specific substitution pattern, could potentially be utilized in:
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Building blocks for synthesizing bioactive molecules
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Development of enzyme inhibitors
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Design of targeted drug delivery systems
Material Science Applications
Functionalized boronic acids also find applications in material science, including:
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Development of sensors and probes
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Creation of advanced polymeric materials
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Design of molecular recognition systems
Mechanism of Action
Reactivity in Cross-Coupling Reactions
In Suzuki-Miyaura cross-coupling reactions, the mechanism involving arylboronic acids typically proceeds through:
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Oxidative addition of the aryl halide to the palladium(0) catalyst
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Transmetalation, where the aryl group from the boronic acid transfers to the palladium complex
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Reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst
The specific substitution pattern of 4-Isopropoxy-3-methylphenylboronic acid influences its reactivity in these reactions by affecting:
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Electronic properties of the phenyl ring
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Steric considerations in the transmetalation step
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Solubility in common reaction solvents
Reaction Parameters Table
Reaction Type | Catalyst | Base | Solvent System | Temperature Range |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80-100°C |
Suzuki Coupling | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90-110°C |
Chan-Lam Coupling | Cu(OAc)₂ | Pyridine | DCM | Room temperature |
Oxidation | H₂O₂ | NaOH | THF/H₂O | 0-25°C |
Comparison with Similar Compounds
The properties and reactivity of 4-Isopropoxy-3-methylphenylboronic acid can be better understood by comparing it with similar compounds.
Structural Comparisons
Compared to 4-Isopropoxy-3-methoxyphenylboronic acid (CAS#: 875654-33-4):
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The methyl group in 4-Isopropoxy-3-methylphenylboronic acid is less electron-donating than the methoxy group
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This difference affects the electronic properties of the phenyl ring, potentially altering reactivity
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The methyl group is less polar than the methoxy group, impacting solubility properties
Compared to 3-Bromo-2-isopropoxy-5-methylphenylboronic acid (CAS#: 870718-01-7):
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Different substitution pattern (4-isopropoxy vs. 2-isopropoxy)
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Absence of the bromine atom, which significantly affects electronic properties
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Different position of the methyl group (3-position vs. 5-position)
Comparison Table of Similar Compounds
Compound | Molecular Formula | Key Structural Differences | Expected Effect on Reactivity |
---|---|---|---|
4-Isopropoxy-3-methylphenylboronic acid | C₁₀H₁₅BO₃ | Reference compound | Baseline reactivity |
4-Isopropoxy-3-methoxyphenylboronic acid | C₁₀H₁₅BO₄ | Methoxy vs. methyl at 3-position | More electron-donating, potentially more reactive in transmetalation |
3-Bromo-2-isopropoxy-5-methylphenylboronic acid | C₁₀H₁₄BBrO₃ | Different substitution pattern, contains bromine | Less electron-rich aromatic ring, different steric profile |
3-Formyl-5-isopropoxyphenylboronic acid | C₁₀H₁₃BO₄ | Contains formyl group, different position of isopropoxy | Electron-withdrawing formyl group decreases electron density on the ring |
Analytical Characterization
Characterization of 4-Isopropoxy-3-methylphenylboronic acid typically involves various spectroscopic and analytical techniques.
Spectroscopic Analysis
Spectroscopic methods used for characterization include:
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NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR) for structural confirmation
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IR spectroscopy to identify characteristic functional group absorptions
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Mass spectrometry for molecular weight determination
Analytical Method | Expected Key Features |
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¹H NMR | Signals for isopropyl CH₃ groups (doublet, ~1.3 ppm), OCH group (septet, ~4.5 ppm), aromatic protons (6.7-7.5 ppm), methyl group (singlet, ~2.2 ppm) |
¹³C NMR | Signals for aromatic carbons (115-160 ppm), isopropyl carbons (~22 and ~70 ppm), methyl carbon (~20 ppm) |
¹¹B NMR | Signal for boronic acid group (~30 ppm) |
IR | B-O stretching (1380-1310 cm⁻¹), O-H stretching (3400-3200 cm⁻¹), C-O stretching (1200-1100 cm⁻¹) |
Mass Spectrometry | Molecular ion peak corresponding to molecular weight, fragmentation pattern including loss of isopropyl group |
Parameter | Recommendation |
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Storage Temperature | 2-8°C, protected from light |
Container | Tightly sealed, moisture-resistant |
Incompatible Materials | Strong oxidizing agents, strong acids and bases |
Protective Equipment | Gloves, safety glasses, lab coat, adequate ventilation |
Disposal | According to local regulations for chemical waste |
Research Applications
Current Research Areas
Research involving functionalized boronic acids like 4-Isopropoxy-3-methylphenylboronic acid includes:
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Development of more efficient and selective cross-coupling methodologies
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Exploration of novel applications in materials science
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Investigation of potential biological activities
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Design of boronic acid-based sensors and probes
Research Application Table
Research Area | Potential Role of 4-Isopropoxy-3-methylphenylboronic acid |
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Pharmaceutical Synthesis | Building block for complex drug molecules with specific substitution patterns |
Materials Science | Component in designing polymers with specific properties |
Catalysis | Study of electronic and steric effects in transition metal-catalyzed reactions |
Sensor Development | Recognition element for carbohydrates or other diols via boronic acid interactions |
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